molecular formula C16H14N4O2S B2652745 N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide CAS No. 332385-14-5

N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide

Cat. No. B2652745
CAS RN: 332385-14-5
M. Wt: 326.37
InChI Key: ZTCJXTBQSGTLRC-UHFFFAOYSA-N
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Description

“N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” is a compound that belongs to the class of heterocyclic compounds known as oxadiazoles . Oxadiazoles are an important class of heterocyclic compounds that possess a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . They have been widely studied due to their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of such compounds often involves the use of isoniazide . The precursor N-[(5’-substituted 2’-phenyl-1H-indol-3’-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines was synthesized by cyclocondensation of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine with 5-substituted 2-phenyl-1H-indol-3-carboxaldehydes in 1,4-dioxane at reflux temperature .


Molecular Structure Analysis

The molecular structure of “N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” is characterized by the presence of a benzyl group, a pyridin-3-yl group, and an oxadiazol-2-ylsulfanyl group . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” typically involve the formation of a five-membered oxadiazole ring . The reaction is monitored by thin layer chromatography in a toluene–acetone solvent system .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action of “N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” is not mentioned in the retrieved papers, oxadiazole derivatives are known to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Future Directions

The future directions for “N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” and similar compounds could involve further development and testing of their biological activities. Given their broad range of chemical and biological properties, these compounds could be further explored for their potential as therapeutic agents .

properties

IUPAC Name

N-benzyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-14(18-9-12-5-2-1-3-6-12)11-23-16-20-19-15(22-16)13-7-4-8-17-10-13/h1-8,10H,9,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCJXTBQSGTLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

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